molecular formula C23H26FN3O3S B2895111 2-((4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)benzonitrile CAS No. 1705182-91-7

2-((4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)benzonitrile

Cat. No.: B2895111
CAS No.: 1705182-91-7
M. Wt: 443.54
InChI Key: CLUXRLFRRSHYPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)sulfonyl)benzonitrile is a complex organic compound characterized by its unique structure, which includes a fluorophenoxy group, a bipiperidinyl moiety, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)sulfonyl)benzonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-fluorophenol with 4-chlorobenzonitrile to form 4-(2-fluorophenoxy)benzonitrile. This intermediate is then subjected to further reactions involving bipiperidine and sulfonylation agents under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

2-((4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)sulfonyl)benzonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It can serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific biological pathways.

    Industry: It is used in the development of advanced materials and chemical processes, contributing to innovations in various industrial sectors.

Mechanism of Action

The mechanism of action of 2-((4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Fluorophenoxy)benzonitrile
  • 2-(4-Fluorophenoxy)benzonitrile
  • 4-(2-Fluorophenoxy)benzaldehyde

Uniqueness

Compared to similar compounds, 2-((4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)sulfonyl)benzonitrile stands out due to its bipiperidinyl and sulfonyl groups, which confer unique chemical properties and biological activities. These structural features enhance its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

2-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]sulfonylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O3S/c24-21-6-2-3-7-22(21)30-20-11-13-26(14-12-20)19-9-15-27(16-10-19)31(28,29)23-8-4-1-5-18(23)17-25/h1-8,19-20H,9-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUXRLFRRSHYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.